molecular formula C9H5BrN2O3 B3317744 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid CAS No. 97267-59-9

7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B3317744
CAS No.: 97267-59-9
M. Wt: 269.05 g/mol
InChI Key: JWXCKOHIAIUISI-UHFFFAOYSA-N
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Description

7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and have significant importance in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the corresponding Schiff base intermediates . Another approach includes the hydrolysis of 1,5-naphthyridine-3-carboxylates to prepare the corresponding carboxylic acid derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-temperature reactions and catalytic processes, are likely employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups facilitate binding to enzymes and receptors, potentially inhibiting their activity. The bromine atom may enhance the compound’s lipophilicity, aiding in its cellular uptake. Specific pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

    4-Hydroxy-1,5-naphthyridine-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Chloro-4-hydroxy-1,5-naphthyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical properties and biological effects.

    6-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid:

Uniqueness: The presence of the bromine atom at the 7th position in 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

7-bromo-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-4-1-6-7(12-2-4)8(13)5(3-11-6)9(14)15/h1-3H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXCKOHIAIUISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C(C2=O)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid
Reactant of Route 6
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